N-(3-fluorophenyl)-2-[(4-hydroxyquinazolin-2-yl)sulfanyl]acetamide
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Overview
Description
N-(3-fluorophenyl)-2-[(4-hydroxyquinazolin-2-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a fluorophenyl group, a hydroxyquinazoline moiety, and a sulfanyl linkage, making it a molecule of interest in various fields of research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-2-[(4-hydroxyquinazolin-2-yl)sulfanyl]acetamide typically involves the following steps:
Formation of the Hydroxyquinazoline Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfanyl Linkage: This step involves the reaction of the hydroxyquinazoline with a thiol or disulfide compound.
Attachment of the Fluorophenyl Group: The final step is the acylation of the intermediate with 3-fluorophenyl acetic acid or its derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the quinazoline ring or the sulfanyl linkage.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at the fluorophenyl group or the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced quinazoline derivatives, thiols.
Substitution: Substituted quinazoline or fluorophenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving quinazoline derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known pharmacophores.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-2-[(4-hydroxyquinazolin-2-yl)sulfanyl]acetamide would depend on its specific interactions with biological targets. Potential mechanisms include:
Inhibition of Enzymes: The compound may inhibit enzymes by binding to their active sites.
Receptor Modulation: It could act as an agonist or antagonist at specific receptors.
Pathway Interference: The compound might interfere with signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-2-[(4-hydroxyquinazolin-2-yl)sulfanyl]acetamide
- N-(3-bromophenyl)-2-[(4-hydroxyquinazolin-2-yl)sulfanyl]acetamide
- N-(3-methylphenyl)-2-[(4-hydroxyquinazolin-2-yl)sulfanyl]acetamide
Uniqueness
N-(3-fluorophenyl)-2-[(4-hydroxyquinazolin-2-yl)sulfanyl]acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties, biological activity, and pharmacokinetics compared to its analogs.
Properties
Molecular Formula |
C16H12FN3O2S |
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Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-(3-fluorophenyl)-2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C16H12FN3O2S/c17-10-4-3-5-11(8-10)18-14(21)9-23-16-19-13-7-2-1-6-12(13)15(22)20-16/h1-8H,9H2,(H,18,21)(H,19,20,22) |
InChI Key |
MYKUGQLXTYMNEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)SCC(=O)NC3=CC(=CC=C3)F |
Origin of Product |
United States |
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